Benzophenone-4-carboxamidoethyl Methanethiosulfonate

Overview

Description

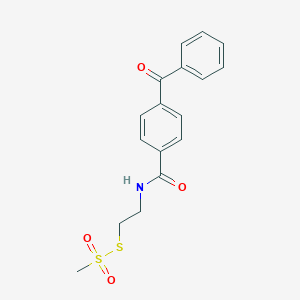

Benzophenone-4-carboxamidoethyl Methanethiosulfonate (BCMTS) is a sulfonate ester of benzophenone that is widely used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 266.38 g/mol and a melting point of 140-141°C. BCMTS has a wide range of applications in biochemistry, pharmacology, and other scientific research fields due to its unique properties. In

Scientific Research Applications

Biochemical Applications : Benzophenone photophores, like those found in Benzophenone-4-carboxamidoethyl Methanethiosulfonate, are used in biological chemistry, bioorganic chemistry, and material science due to their unique photochemical properties. They are suitable for both novice and expert photolabelers (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).

Interaction with Ions : The interaction of triplet benzophenone-4-carboxylate with halide and pseudohalide ions leads to the formation of termolecular exciplexes. This interaction can affect the stability of organic compounds (Hurley, Linschitz, & Treinin, 1988).

Photoprotection and Absorption : Sunscreens containing benzophenone derivatives, such as benzophenone-3, show increased absorption and excretion in human plasma and urine after repeated application. This impacts their effectiveness in absorbing ultraviolet radiation (Janjua, Kongshoj, Andersson, & Wulf, 2008).

Environmental and Health Concerns : Benzophenone derivatives used as UV filters can pass through the placental barrier, affecting the fetal environment. Additionally, their presence in human serum suggests potential exposure risks and possible endocrine system interference (Vela-Soria et al., 2011).

Phototoxic Properties : Minor changes in the molecular structure of benzophenone derivatives can significantly alter their phototoxic properties. This is crucial in the development of products like sunscreens and other skincare products (Placzek, Dendorfer, Przybilla, Gilbertz, & Eberlein, 2013).

Phosphorescence Properties : Studies on the phosphorescence of benzophenone at enzyme active sites reveal unusual resistance to quenching, suggesting a rigid substrate environment, which is significant for biochemical and pharmacological research (Gioannini & Campbell, 1980).

Mechanism of Action

Target of Action

Benzophenone-4-carboxamidoethyl Methanethiosulfonate is a membrane-permeable and bifunctional conjugate . It contains a photo-reactive benzophenone group and an MTS function for SH coupling . The primary targets of this compound are likely to be proteins or other biomolecules within the cell that contain sulfhydryl (-SH) groups, given its MTS function .

Mode of Action

The compound interacts with its targets through two main functionalities. The photo-reactive benzophenone group can form covalent bonds with nearby molecules upon exposure to light . The MTS function allows it to form stable thioether bonds with molecules containing -SH groups . These interactions can lead to changes in the structure and function of the target molecules .

Biochemical Pathways

Given its bifunctional nature, it is likely to affect multiple pathways depending on the specific targets it interacts with .

Pharmacokinetics

Its membrane-permeable nature suggests that it may be readily absorbed and distributed within biological systems .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with. Its ability to form covalent bonds with these targets could potentially alter their function, leading to various downstream effects .

Action Environment

Environmental factors such as light exposure and the presence of -SH groups could influence the action, efficacy, and stability of this compound. Light exposure is necessary for the activation of the photo-reactive benzophenone group . The presence and accessibility of -SH groups in the environment would influence the compound’s ability to form thioether bonds .

Properties

IUPAC Name |

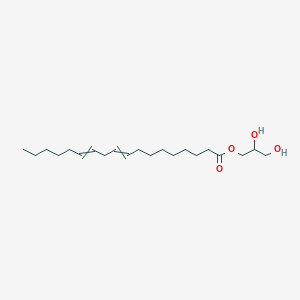

4-benzoyl-N-(2-methylsulfonylsulfanylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S2/c1-24(21,22)23-12-11-18-17(20)15-9-7-14(8-10-15)16(19)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUXLJAIGUUOOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

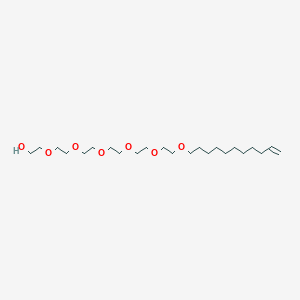

CS(=O)(=O)SCCNC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401050 | |

| Record name | Benzophenone-4-carboxamidoethyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887352-65-0 | |

| Record name | Benzophenone-4-carboxamidoethyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dimethyl-9H-pyrido[2,3-b]indole](/img/structure/B14981.png)

![methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate](/img/structure/B15008.png)